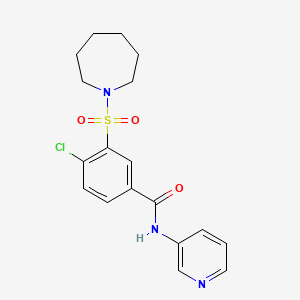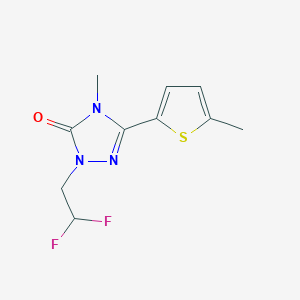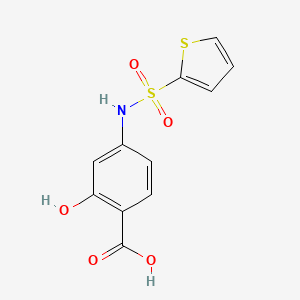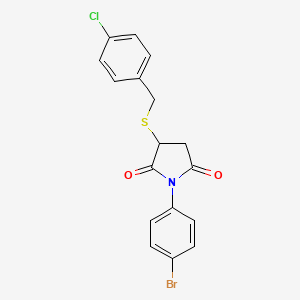
3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves electrophilic intramolecular cyclization and cyclofunctionalization reactions. For instance, cyclization of 4-aryl-N-(thiophen-3-yl)but-3-enamides in polyphosphoric acid yields tetrahydro-5H-thieno[3,2-b]azepin-5-ones, with further reactions leading to sulfanyl derivatives (Danilyuk et al., 2016). These methodologies could be adapted for synthesizing the compound of interest by altering the functional groups and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including those similar to the target compound, has been extensively studied. Structural analyses often employ X-ray crystallography to determine atom positions, bond lengths, angles, and dihedral angles. These studies elucidate the compound's conformation and how it might interact with other molecules (Acosta Quintero et al., 2018).
Chemical Reactions and Properties
Benzamide derivatives engage in various chemical reactions, reflecting their reactivity and functional versatility. For example, N-(Pyridin-3-yl)benzamides have shown selectivity as inhibitors in biochemical assays, indicating their potential for specific molecular interactions (Zimmer et al., 2011). Such properties are crucial for designing compounds with desired chemical behaviors.
Scientific Research Applications
Electrophilic Intramolecular Cyclization
Intramolecular cyclization processes involving derivatives of unsaturated compounds have been studied for their potential in synthesizing complex heterocyclic frameworks. For instance, cyclization of 4-aryl-N-(thiophen-3-yl)but-3-enamides in polyphosphoric acid results in the formation of tetrahydrothieno[3,2-b]azepin-5-ones and pyrrolidin-2-ones. Cyclofunctionalization with chlorosulfanylarenes leads to arylsulfanyl-substituted derivatives, showcasing the versatility of such chemical reactions in generating structurally diverse compounds for further application in drug discovery and development (Danilyuk et al., 2016).
Synthesis of Quinolines and Fused Pyridines
The Vilsmeier formylation of tertiary and secondary enamides is a general method for producing 2-pyridones and 2-chloropyridines, respectively. This reaction facilitates substitution in various positions on the pyridine ring, demonstrating the method's utility in synthesizing complex pyridine-containing structures, which are common in pharmaceutical compounds (Hayes & Meth–Cohn, 1979).
Photochemical and Thermal Ring Contractions
The study of photochemical and thermal ring contractions of azepines reveals pathways to transform these structures into pyridine derivatives, providing insights into the reactivity of azepine-containing compounds under various conditions. Such transformations are critical in the synthesis of new chemical entities with potential biological activity (Ogata et al., 1969).
Antimicrobial and Antifungal Activities
New pyridine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. The structural modification of these compounds, such as incorporating different substituents on the pyridine ring, significantly affects their biological activity, highlighting the importance of structural optimization in drug discovery (Patel & Agravat, 2007).
Aggregation Enhanced Emission Properties
Pyridyl substituted benzamides with specific structural modifications exhibit aggregation-enhanced emission (AEE) properties, making them interesting candidates for optoelectronic applications. Such compounds demonstrate the influence of molecular design on the photophysical properties of organic materials (Srivastava et al., 2017).
properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c19-16-8-7-14(18(23)21-15-6-5-9-20-13-15)12-17(16)26(24,25)22-10-3-1-2-4-11-22/h5-9,12-13H,1-4,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWGDSJPZQOKTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Cyclohexylpiperidin-4-yl)-4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]benzamide](/img/structure/B2482902.png)


![9-(4-isopropylphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2482907.png)
![1-(3-Acetyl-phenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea](/img/structure/B2482909.png)
![Cyclopentanecarbonitrile, 3-[(methylsulfonyl)oxy]-](/img/structure/B2482912.png)
![[3-(Chloromethyl)-1-cyclopropylazetidin-3-yl]methanol](/img/structure/B2482914.png)
![4-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2482915.png)
![4-(Benzylthio)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2482917.png)
![Ethyl 4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2482918.png)
![(1S,4S,5S)-5-Phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B2482921.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2482922.png)

